5,7-bis(morpholinomethyl)quinolin-8-ol
Description
Properties
IUPAC Name |
5,7-bis(morpholin-4-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-19-16(14-22-6-10-25-11-7-22)12-15(13-21-4-8-24-9-5-21)17-2-1-3-20-18(17)19/h1-3,12,23H,4-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPAJXHNDBRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(morpholinomethyl)quinolin-8-ol typically involves a Mannich reaction, which is a three-component condensation reaction. The starting materials for this synthesis are 8-hydroxyquinoline, formaldehyde, and morpholine. The reaction is carried out in an ethanol solvent at elevated temperatures, often under microwave conditions to accelerate the reaction .
Step 1: 8-hydroxyquinoline is dissolved in ethanol.
Step 2: Formaldehyde and morpholine are added to the solution.
Step 3: The reaction mixture is heated, typically to around 100°C, under microwave conditions.
Step 4: The product is isolated and purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-bis(morpholinomethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The morpholinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-bis(morpholinomethyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an anticancer agent due to its ability to chelate metal ions and generate reactive oxygen species.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments
Mechanism of Action
The mechanism of action of 5,7-bis(morpholinomethyl)quinolin-8-ol involves its ability to chelate metal ions, such as copper and iron. This chelation disrupts metal-dependent biological processes, leading to the generation of reactive oxygen species and subsequent cell damage. The compound also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Antimicrobial and Anticancer Activity
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Metal chelation; enzyme inhibition |
| Clioquinol | High | Moderate | Disrupts Cu/Zn homeostasis |
| 8-Hydroxyquinoline | Low | Moderate | ROS generation; weak chelation |
| 5-Amino-8-hydroxyquinoline | Moderate | High | Zinc ionophore activity |
Key Findings:
- The morpholinomethyl groups in the target compound enhance anticancer activity compared to 8-hydroxyquinoline, likely due to improved cellular uptake .
- Clioquinol’s superior antimicrobial activity is attributed to its halogen substituents, which disrupt microbial metal ion transport .
Physicochemical Properties
| Property | This compound | 5,7-Dibromo-8-hydroxyquinoline | 5-((Dimethylamino)methyl)quinolin-8-ol |
|---|---|---|---|
| Solubility in Water | High | Low | Moderate |
| LogP | 1.8 (estimated) | 3.5 | 2.1 |
| Melting Point | 180–185°C | >250°C | 165–170°C |
Insights:
- The morpholinomethyl groups significantly reduce hydrophobicity (lower LogP) compared to brominated derivatives, enhancing drug-like properties .
- High melting points in halogenated compounds (e.g., 5,7-dibromo-8-hydroxyquinoline) correlate with strong crystal packing via halogen bonds .
Q & A
Q. What are the recommended synthetic routes for 5,7-bis(morpholinomethyl)quinolin-8-ol?
The synthesis typically involves multi-step reactions starting with 8-hydroxyquinoline. Key steps include:
- Mannich Reaction : Reacting 8-hydroxyquinoline with formaldehyde and morpholine under mild conditions (e.g., 60–80°C, aqueous or alcoholic solvent) to introduce morpholinomethyl groups at positions 5 and 7 .
- Purification : Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm structure using H/C NMR (e.g., δ ~3.7 ppm for morpholine protons) .
Q. Which spectroscopic methods are suitable for characterizing this compound?
- NMR Spectroscopy : H NMR identifies morpholine protons (δ 2.4–3.8 ppm) and hydroxyl groups (broad peak at δ ~8.5 ppm). C NMR confirms substitution patterns (e.g., C5/C7 at ~55 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 343.19) .
- UV-Vis Spectroscopy : Assess electronic transitions (e.g., λmax ~250–300 nm for quinoline core) and ligand-metal complexation shifts .
Q. What purification techniques are effective post-synthesis?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) to isolate the product from unreacted morpholine/byproducts .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, confirmed via melting point analysis (~180–185°C) .
Q. How to validate the purity of synthesized this compound?
- TLC : Compare Rf values against standards under UV light .
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~6.2 min .
Advanced Research Questions
Q. How do substituents at the 5 and 7 positions influence metal-chelating properties?
- Steric Effects : Morpholinomethyl groups enhance steric hindrance, reducing coordination flexibility compared to smaller substituents (e.g., Cl or Br). This affects metal selectivity (e.g., preference for Cu²⁺ over Fe³⁺) .
- Electronic Effects : Electron-donating morpholine groups increase electron density on the quinoline ring, stabilizing metal complexes. Spectrophotometric titration (e.g., Job’s plot) quantifies binding stoichiometry (e.g., 1:2 metal-ligand ratio) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) to compare IC50 values under consistent conditions (pH 7.4, 37°C) .
- Metal Complexation Studies : Test free ligand vs. metal complexes (e.g., Co²⁺ or Zn²⁺) to isolate mechanisms (e.g., oxidative stress vs. enzyme inhibition) .
Q. How can computational methods predict reactivity in substitution reactions?
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., C5/C7 electrophilicity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) to prioritize synthetic analogs for testing .
Q. What structural features contribute to fluorescence properties?
- Planarity : Rigid quinoline core and extended conjugation (evidenced by X-ray crystallography) enhance fluorescence quantum yield (Φ ~0.45) .
- Substituent Effects : Morpholinomethyl groups reduce aggregation-caused quenching (ACQ), improving signal-to-noise ratio in cellular imaging .
Q. What in vitro models assess anticancer potential?
- Apoptosis Assays : Measure caspase-3 activation in HeLa cells via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- ROS Detection : Use DCFH-DA probe to quantify reactive oxygen species (ROS) generation in treated cancer cells .
Q. How do halogen vs. morpholine substituents affect crystal packing?
- Hydrogen Bonding : Morpholine groups form O–H···N interactions (d = 2.7 Å) instead of halogen bonds, leading to dimeric structures rather than π-stacked layers .
Methodological Notes
- Safety Protocols : Always use fume hoods when handling morpholine (volatile, toxic) and formaldehyde (carcinogenic) .
- Data Reproducibility : Report reaction conditions (solvent, temperature) and instrument parameters (e.g., NMR field strength) to enable replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
